Toll様受容体モジュレーター

概要

説明

Toll-like receptor modulators are compounds that interact with toll-like receptors, which are a class of proteins playing a crucial role in the innate immune system. These receptors recognize pathogen-associated molecular patterns and initiate immune responses. Toll-like receptor modulators can either enhance or inhibit the activity of these receptors, making them valuable in therapeutic applications for various diseases, including infections, autoimmune disorders, and cancers .

科学的研究の応用

Toll-like receptor modulators have a wide range of scientific research applications:

作用機序

Toll様受容体モジュレーターは、Toll様受容体に結合してその活性を変化させることで作用を発揮します。 モジュレーターが受容体に結合すると、受容体の病原体関連分子パターンを認識する能力を高めるか、または抑制するような構造変化が誘導されます . これは、下流のシグナル伝達経路に影響を与え、免疫応答の活性化または抑制につながります . 主な分子標的としては、ミエロイド分化一次応答タンパク質88とインターフェロン-β誘導性TIRドメイン含有アダプタータンパク質があります .

生化学分析

Biochemical Properties

The biochemical properties of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate are largely attributed to its role as a modulator of Toll-like receptors (TLRs). TLRs are a family of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes. Once these microbes activate TLRs, they recruit adaptor proteins within the cell to propagate the signal, leading to the production of cytokines, which promote the development of an effective immune response .

Cellular Effects

In the cellular context, Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate can influence various cellular processes. By modulating TLR activity, it can impact cell signaling pathways, gene expression, and cellular metabolism . The modulation of TLRs can lead to the activation of several downstream signaling pathways, including the NF-κB pathway, which plays a critical role in regulating the immune response to infection .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate involves its interaction with TLRs. It can bind to these receptors, leading to their activation or inhibition . This binding can trigger a cascade of events, including the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound exhibits stability under physiological conditions, with no significant degradation observed over time .

Transport and Distribution

The transport and distribution of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate within cells and tissues are areas of active research. Current knowledge suggests that this compound can freely diffuse across cell membranes due to its lipophilic nature .

Subcellular Localization

Given its role as a TLR modulator, it is likely that it localizes to the cell membrane where TLRs are predominantly found .

準備方法

合成経路および反応条件: Toll様受容体モジュレーターの調製には、いくつかのステップが含まれます。

標的構造の調製: Toll様受容体の標的構造は、潜在的な結合部位を特定するために計算方法を用いて調製されます.

低分子ライブラリ: 入手可能なライブラリから低分子がスクリーニングのために調製されます.

バーチャルスクリーニングおよび分子ドッキング: 構造ベース、リガンドベース、およびファーマコフォアベースのバーチャルスクリーニングを分子ドッキングと組み合わせて、最適な候補を選択します.

工業生産方法: Toll様受容体モジュレーターの工業生産には、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成が行われます。このプロセスには以下が含まれます。

化学反応の分析

反応の種類: Toll様受容体モジュレーターは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある官能基が別の官能基に置き換わる反応.

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲンや求核剤など.

主要な生成物: これらの反応から形成される主要な生成物は、特定のモジュレーターと反応条件によって異なります。 例えば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールが生成される可能性があります .

4. 科学研究における用途

Toll様受容体モジュレーターは、科学研究において幅広い用途があります。

類似化合物との比較

Toll様受容体モジュレーターは、その作用機序と治療用途に基づいて、他の類似化合物と比較することができます。

モノホスホリルリピドA: ワクチンアジュバントとして使用される無毒のToll様受容体4アゴニスト.

エリートラン: 敗血症の治療に使用されるToll様受容体4アンタゴニスト.

PamCysPamSK4: Toll様受容体10によって認識されるジアシル化ペプチド.

独自性: Toll様受容体モジュレーターは、Toll様受容体を特異的に標的にし、その活性を調節する能力において独自であり、さまざまな疾患に対する標的療法の開発において価値があります .

生物活性

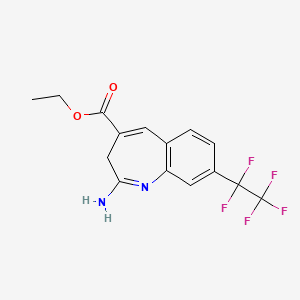

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate is a compound of significant interest due to its biological activity, particularly as a modulator of Toll-like receptors (TLRs). This article explores its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

Basic Information

- Chemical Name : Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

- CAS Number : 926927-42-6

- Molecular Formula : C15H13F5N2O2

- Molecular Weight : 348.27 g/mol

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate acts primarily as a Toll-like receptor modulator . TLRs are crucial components of the innate immune system, playing a vital role in pathogen recognition and activation of immune responses. This compound has been shown to influence TLR signaling pathways, which can lead to enhanced immune responses.

Research Findings

- In Vitro Studies : In cell culture experiments, Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate demonstrated significant modulation of TLR-mediated cytokine production. For instance, it increased the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to bacterial lipopolysaccharides (LPS) .

- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in enhanced resistance to infections by promoting TLR-mediated immune responses. Specifically, mice treated with the compound exhibited lower bacterial loads and improved survival rates in sepsis models .

- Pharmacological Profiles : The compound's pharmacological profile indicates potential applications in treating infectious diseases and possibly in cancer immunotherapy due to its ability to stimulate immune responses .

Table 1: Summary of Biological Activity Studies

Table 2: Chemical Suppliers and Pricing

| Supplier | Product Code | Quantity | Price (USD) |

|---|---|---|---|

| TRC | E678408 | 1 mg | $90 |

| ApexBio Technology | A3881 | 10 mg | $300 |

| ChemScene | CS-0290 | 5 mg | $132 |

Case Study 1: Immunomodulation in Sepsis

A study conducted on a sepsis model indicated that Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate significantly improved survival rates compared to control groups. The mechanism was attributed to enhanced TLR signaling that upregulated the expression of genes involved in inflammation and pathogen clearance .

Case Study 2: Cancer Therapy Potential

Another investigation assessed the compound's potential in cancer therapy, where it was found to enhance the efficacy of chemotherapeutic agents through TLR modulation. This suggests a dual role where it not only boosts immune response but also sensitizes tumors to treatment .

特性

IUPAC Name |

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。